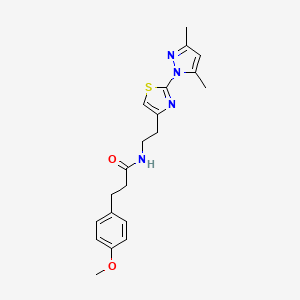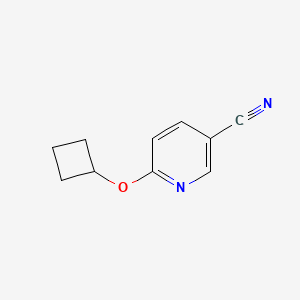
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C14H23N3O3S, and its molecular weight is 313.42. Detailed structural analysis or 3D conformation studies are not available in the retrieved papers.Scientific Research Applications
Alpha1-Adrenergic Receptor Antagonists
This compound has been studied as a ligand for alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Neurological Conditions Treatment
The alpha1-adrenergic receptors, which this compound targets, are significant for various neurological conditions treatment . Studies have shown the connection between Alzheimer’s disease (AD) and α1-ARs .
3. Central Nervous System (CNS) Drug Discovery The alpha1-adrenergic receptors are also the significant target for a new central nervous system (CNS) drug discovery .
Comparative Analysis of Structures
This compound has been used in comparative analysis of structures, α1-AR Affinity, Docking Simulations, Molecular Dynamics, and the Distribution of Electrostatic Potential .
Functionalize Pyrazolylvinyl Ketones
This compound can be used to functionalize pyrazolylvinyl ketones via Aza-Michael addition reaction .
6. Preparation of Cyclic Amine Substituted Tröger’s Base Derivatives This compound can be used to prepare cyclic amine substituted Tröger’s base derivatives .
Preparation of Functionalized Bis (mercaptoimidazolyl)borates
This compound can be used to prepare functionalized bis (mercaptoimidazolyl)borates by reacting with the activated ester, [(1-methyl-2-mercaptoimidazol-5-yl)carbonyl]succinimide .
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide is the alpha1-adrenergic receptor (α1-AR) . This receptor is a class of G-protein-coupled receptors (GPCRs) and has three different subtypes: α1A-, α1B-, and α1D-ARs . The primary function of AR is the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . It has shown affinity in the range from 22 nM to 250 nM . The interaction between the compound and the α1-AR leads to changes in the receptor’s activity, which can result in various physiological effects .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is involved in numerous physiological processes, including the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s action on this pathway can therefore influence these processes .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The result of the compound’s action is primarily observed at the molecular and cellular level. It affects the activity of the α1-AR, leading to changes in the adrenergic signaling pathway . This can result in various physiological effects, depending on the specific subtype of the α1-AR that the compound interacts with .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the compound’s physicochemical properties, such as size, charge, and lipophilicity, can affect its pharmacokinetic profile and thus its efficacy and stability . Additionally, the compound’s action can be influenced by the specific cellular and molecular environment in which it is acting .
Future Directions
properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O3S/c1-20-14-6-4-3-5-13(14)17-11-9-16(10-12-17)8-7-15-21(2,18)19/h3-6,15H,7-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTTBNGAJBCDVEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)methanesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

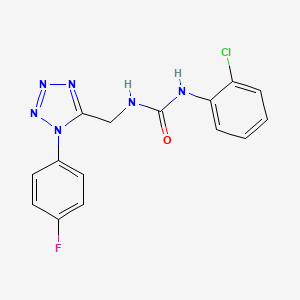

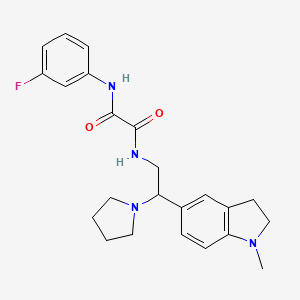

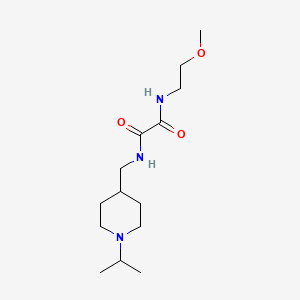
![N-(4-ethoxyphenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2406087.png)
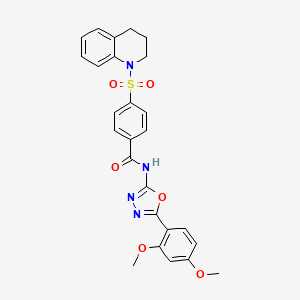
![(R)-N,N-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/no-structure.png)
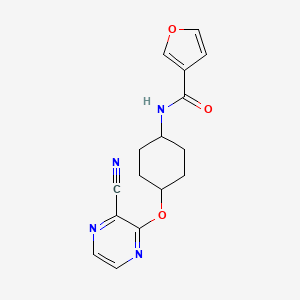
![2-chloro-3-fluoro-N-[4-(4-methyl-2,5-dioxoimidazolidin-4-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2406093.png)
